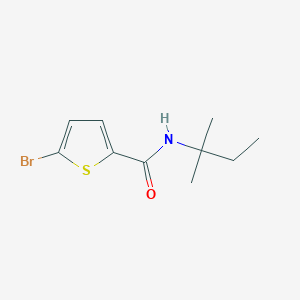![molecular formula C20H18F2O3 B5882096 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as DBCO-Mal, is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is a member of the chromenone family and is used in a variety of applications, including bioconjugation, imaging, and drug delivery.
Mecanismo De Acción
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one works by reacting with thiol groups on proteins and other biomolecules. The maleimide group on the molecule reacts specifically with cysteine residues, forming a stable covalent bond. This allows for the selective labeling of proteins and other biomolecules in complex biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and other biomolecules. This makes it an ideal tool for studying biological processes without interfering with their normal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is its high selectivity for thiol groups. This allows for the specific labeling of proteins and other biomolecules, even in complex biological systems. However, the use of this compound can be limited by its relatively high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for the use of 7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in scientific research. One area of interest is the development of new imaging techniques that use this compound to selectively label proteins and other biomolecules. Another area of interest is the use of this compound in drug delivery, where it can be used to target specific cells and tissues for the treatment of diseases. Additionally, the development of new bioconjugation methods using this compound could lead to new insights into biological processes and the development of new drugs and therapies.
Métodos De Síntesis
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzyl alcohol with 4-propylresorcinol, followed by the addition of a methyl group and the formation of a chromenone ring. The final step involves the addition of a maleimide group to the molecule, which allows for the conjugation of this compound to other molecules.
Aplicaciones Científicas De Investigación
7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research. One of the main uses of this compound is in bioconjugation, where it is used to attach molecules of interest to proteins, peptides, and other biomolecules. This allows for the study of specific biological processes and the development of new drugs and therapies.
Propiedades
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-3-5-13-10-19(23)25-20-12(2)18(9-8-14(13)20)24-11-15-16(21)6-4-7-17(15)22/h4,6-10H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUFRGANDGKWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)


![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)